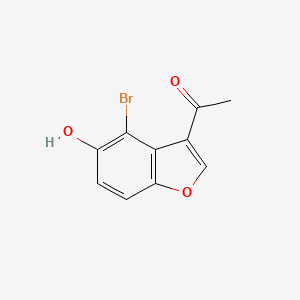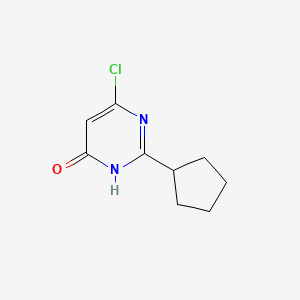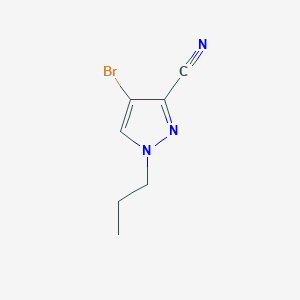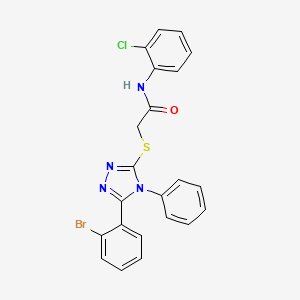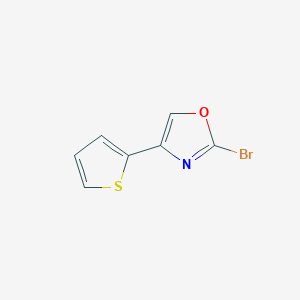
3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropylmethoxy group, a methyl group, and a benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction, often involving a palladium-catalyzed coupling reaction.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Using highly efficient catalysts to reduce reaction times and increase yields.
Purification Techniques: Employing advanced purification methods such as crystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.
Affect Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Shares the cyclopropylmethoxy group but differs in the substitution pattern on the benzene ring.
Roflumilast: A phosphodiesterase-4 inhibitor with a similar cyclopropylmethoxy group but different overall structure.
Uniqueness
3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the benzofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H14O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
3-(cyclopropylmethoxy)-7-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-8-3-2-4-10-11(8)18-13(14(15)16)12(10)17-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
SELNCGXHNLFZCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11777134.png)
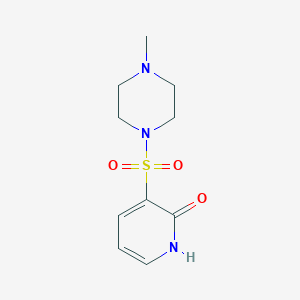
![8-(Bicyclo[3.1.0]hexan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777137.png)
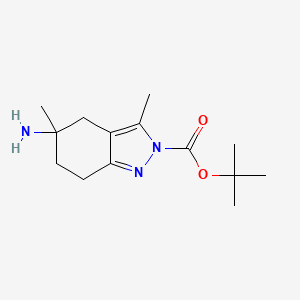
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11777146.png)
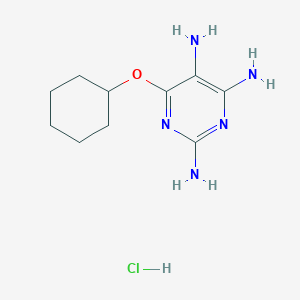
![6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11777150.png)
